

An In-depth Technical Guide to 2-Propanimine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propanimine

Cat. No.: B3395343

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Abstract

2-Propanimine, also commonly known as acetone imine, is the simplest ketimine, possessing the chemical formula $(\text{CH}_3)_2\text{C}=\text{NH}$.^[1] As a volatile and flammable colorless liquid at room temperature, it serves as a fundamental building block in organic synthesis and is a subject of academic interest, particularly in astrochemistry and molecular spectroscopy.^{[1][2]} This technical guide provides a comprehensive overview of the core chemical properties, structural features, and key reactive pathways of **2-propanimine**. Detailed experimental protocols for its synthesis and characterization are presented, alongside structured data tables for easy reference and graphical representations of its structure and key reactions to facilitate understanding.

Chemical Structure and Identification

2-Propanimine is structurally analogous to acetone, with the carbonyl oxygen replaced by an imine (NH) group.^[1] The central carbon atom is sp^2 hybridized and forms a double bond with the nitrogen atom. This $\text{C}=\text{N}$ double bond is the key functional group that dictates the molecule's reactivity.^[1] The molecule possesses C_s molecular symmetry due to a slightly tilted N-H bond, which results in two non-equivalent methyl (CH_3) internal rotors.^[1]

Structural Diagram

Caption: Chemical structure of **2-Propanimine** ((CH₃)₂C=NH).

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **2-propanimine**.

Table 1: General and Physical Properties

Property	Value	Reference
IUPAC Name	propan-2-imine	[3]
Synonyms	Acetone imine, 2-Propanimine	[2][3]
CAS Number	38697-07-3	[3]
Molecular Formula	C ₃ H ₇ N	[1][3]
Molar Mass	57.096 g·mol ⁻¹	[2]
Appearance	Colorless liquid	[2]
Density	0.8 g·cm ⁻³ (at 25 °C)	[2]
Boiling Point	57–59 °C (330–332 K)	[2]
Flash Point	14.7 °C (287.8 K)	[2]
Refractive Index (n _D)	1.394	[2]
log P	-0.56	[2]

Table 2: Computed Molecular Properties

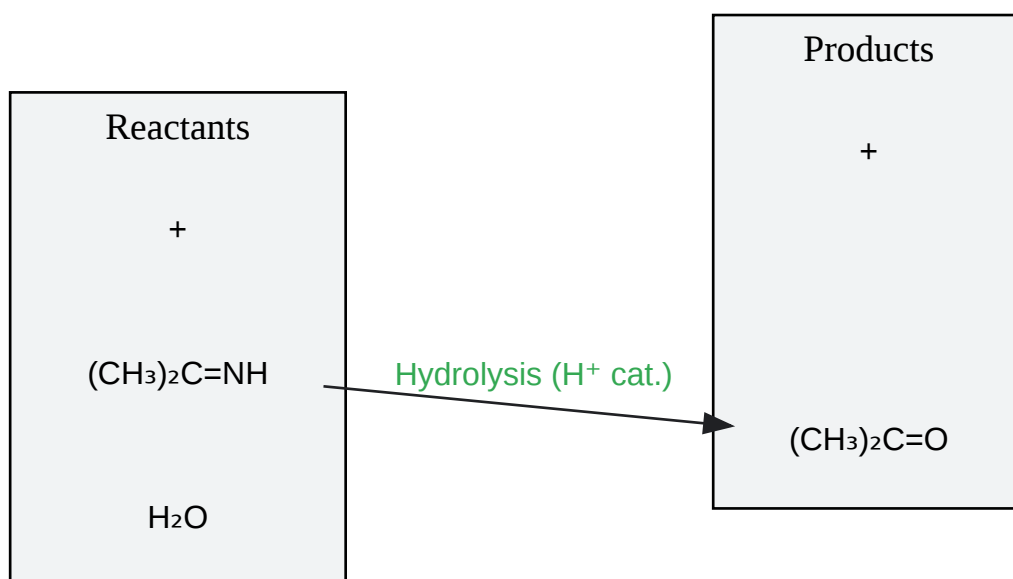
Property	Value	Reference
Exact Mass	57.057849228 Da	[3]
Topological Polar Surface Area	23.9 Å ²	[3]
Heavy Atom Count	4	[3]
Complexity	26.3	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]

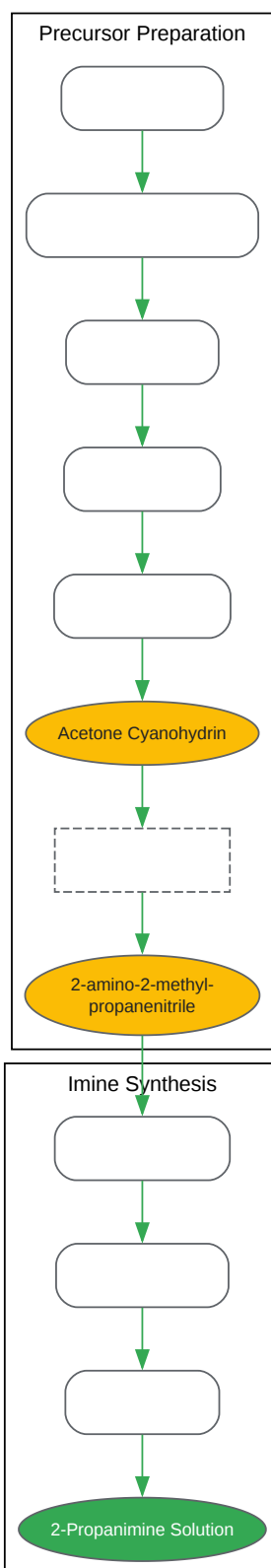
Chemical Reactivity and Key Reactions

The reactivity of **2-propanimine** is dominated by the electrophilic carbon and the nucleophilic nitrogen of the imine group.

Hydrolysis

Like many imines, **2-propanimine** is susceptible to hydrolysis, readily reacting with water to revert to its precursors, acetone and ammonia.[1] This reaction is reversible and can be catalyzed by acid.[4]





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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Propanimine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3395343#2-propanimine-chemical-properties-and-structure]

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